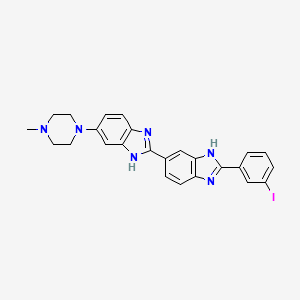

meta-iodoHoechst 33258

説明

Meta-iodoHoechst 33258 is a marker dye in the Hoechst series . It is a live nuclear marker dye that binds to the grooves in the DNA double strand, which tends to be A/T-rich . Although it binds to all nucleic acids, the A/T-rich double-strand DNA significantly enhances fluorescence intensity . Therefore, Hoechst dye can be used for living cell labeling .

Synthesis Analysis

The synthesis of meta-iodoHoechst 33258 involves dissolving 10 mg of the compound in 5 mL DMSO to prepare the stock solution . The stock solution is then diluted in serum-free cell culture medium or PBS to obtain a final concentration of 10 μg/mL Hoechst working solution .Molecular Structure Analysis

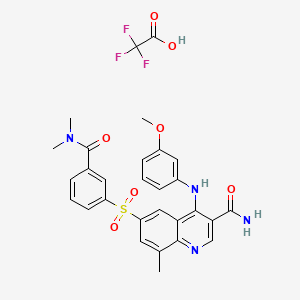

The molecular structure of meta-iodoHoechst 33258 has been investigated in the context of UV A phototherapy . The ligand binds in the minor groove at the sequence 5′-AATTC with the bulky piperazine group extending over the C·G base pair . This binding is stabilized by hydrogen bonding and numerous close van der Waals contacts to the surface of the groove walls .Chemical Reactions Analysis

In the presence of Hg (2+), the MB and ssDNA with multiple T-T mismatches formed a double-stranded nucleic acid (dsDNA) via the T-Hg (2+)-T coordination structure which provided binding sites for Hoechst 33258 .Physical And Chemical Properties Analysis

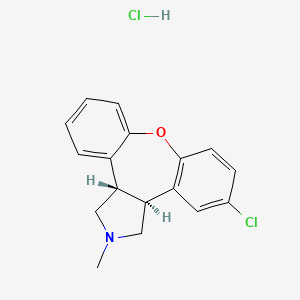

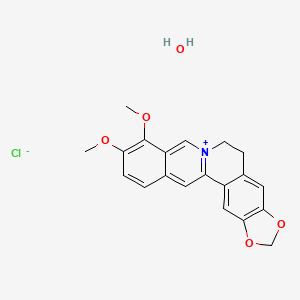

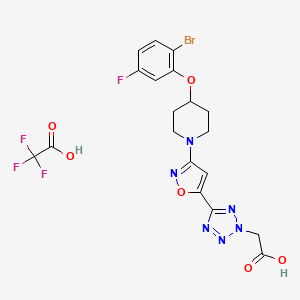

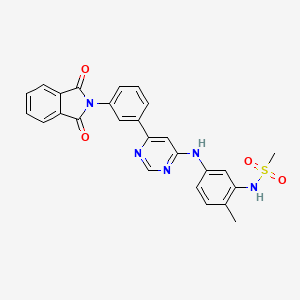

The physical and chemical properties of meta-iodoHoechst 33258 include a molecular formula of C25H23IN6 and a molecular weight of 534.39 .科学的研究の応用

1. Photosensitization and DNA Damage Meta-iodoHoechst 33258 has been studied for its role in photosensitization, particularly in the context of DNA damage. Research indicates that this compound, as part of a class of iodinated DNA minor groove binding bibenzimidazoles, acts as a potent UVA photosensitizer. Studies have shown differences in the induction and repair of DNA double-strand breaks among various isomers of iodoHoechst, with meta-iodoHoechst demonstrating unique characteristics in this regard. This has implications for understanding the mechanisms of DNA damage and repair under UVA exposure, and potentially for applications in phototherapy (Briggs et al., 2011).

2. Molecular Modeling in Radiopharmaceutical Design Meta-iodoHoechst 33258 has also been a subject of interest in molecular modeling studies, particularly for its applications in radiopharmaceutical design. These studies involve computational modeling to understand the interaction of iodoHoechst analogs with DNA, providing insights into designing new radiopharmaceuticals. Such modeling is crucial for predicting the reactivity and efficiency of radiolabeled molecules in targeted DNA interactions, which is essential for developing new diagnostic and therapeutic agents (Chen et al., 2004).

作用機序

The mechanism of action of meta-iodoHoechst 33258 involves binding to the grooves in the DNA double strand . The fluorescence intensity of Hoechst dye increases with the increase of pH of the solution . In the context of UV A phototherapy, phototoxicity involves dehalogenation of the ligands following exposure to UV A light, resulting in the formation of a carbon-centered radical .

将来の方向性

The versatility of DNA minor groove binding bibenzimidazoles extends to applications in cancer therapy, beyond their typical use as DNA stains . More generally, the analyses are in line with the potential utility of ortho-iodoHoechst in DNA-targeted phototherapy, particularly if combined with a cell-specific delivery system .

特性

IUPAC Name |

2-(3-iodophenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23IN6/c1-31-9-11-32(12-10-31)19-6-8-21-23(15-19)30-25(28-21)17-5-7-20-22(14-17)29-24(27-20)16-3-2-4-18(26)13-16/h2-8,13-15H,9-12H2,1H3,(H,27,29)(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEXOKHKEQNNOBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23IN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20935845 | |

| Record name | 2'-(3-Iodophenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

meta-iodoHoechst 33258 | |

CAS RN |

158013-42-4 | |

| Record name | 2′-(3-Iodophenyl)-6-(4-methyl-1-piperazinyl)-2,6′-bi-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158013-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metaiodohoechst | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158013424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-(3-Iodophenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

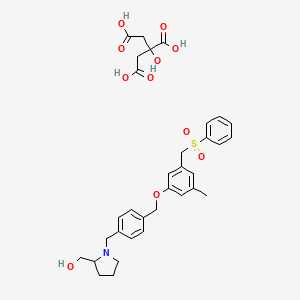

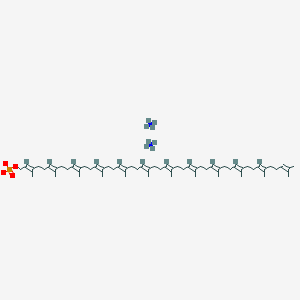

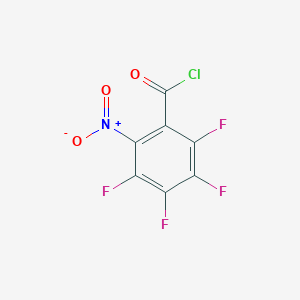

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B1139227.png)